molecular formula C13H16O3 B13565789 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13565789
M. Wt: 220.26 g/mol
InChI Key: ZOGPAJVAEBTTKP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 2-methoxy-5-methylphenyl group. It is a derivative of cyclobutane carboxylic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving alkenes or through the reduction of cyclobutene derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the 2-Methoxy-5-methylphenyl Group: This step involves the coupling of the cyclobutane carboxylic acid with a 2-methoxy-5-methylphenyl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using reagents such as sodium hypochlorite or hydrogen peroxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, nickel for hydrogenation reactions.

Major Products Formed

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methoxy group.

    1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methyl group.

    1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but has a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutane ring also imparts distinct steric and electronic properties compared to other ring systems.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-9-4-5-11(16-2)10(8-9)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

ZOGPAJVAEBTTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCC2)C(=O)O

Origin of Product

United States

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